molecular formula C15H17NO B7905818 4-Phenoxy-benzenepropanamine

4-Phenoxy-benzenepropanamine

Cat. No. B7905818
M. Wt: 227.30 g/mol
InChI Key: JLBPIZMPUOCNRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenoxy-benzenepropanamine is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Phenoxy-benzenepropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenoxy-benzenepropanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Labeling for Positron Emission Tomography (PET) Studies : The compound, in a slightly modified form as (S)-N-methyl-γ-[4-(trifluoromethyl)phenoxy]benzenepropanamine, was labeled with fluorine-18 for PET studies. This labeling process plays a significant role in understanding the drug's distribution and interaction within the body (Hammadi & Crouzel, 1993).

  • Synthesis of Important Metabolites : The compound was used as a base for synthesizing S-γ-[(4-Trifluoromethyl)phenoxy]benzenepropanamine-[1-14C] maleate, a significant metabolite of fluoxetine hydrochloride, an antidepressant (Wheeler, 1992).

  • Development of Antidepressant Medications : It serves as a base compound for developing antidepressants, such as fluoxetine, which is a selective serotonin uptake inhibitor (Robertson et al., 1987).

  • Extraction and Quantification in Biological Samples : Techniques have been developed for extracting fluoxetine (N-methyl-c-[4-phenoxy] benzenepropanamine) from urine and aqueous samples, which is vital for pharmacokinetic studies (Khoshnood, Ebrahimi, & Chahkandi, 2018).

  • Study of Spermicidal and Microbicidal Activities : Analogues of benzenepropanamine were synthesized and evaluated for spermicidal and microbicidal activities, indicating its potential use in reproductive health and contraception (Kumar et al., 2006).

properties

IUPAC Name

3-(4-phenoxyphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c16-12-4-5-13-8-10-15(11-9-13)17-14-6-2-1-3-7-14/h1-3,6-11H,4-5,12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBPIZMPUOCNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxy-benzenepropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenoxy-benzenepropanamine
Reactant of Route 2
Reactant of Route 2
4-Phenoxy-benzenepropanamine
Reactant of Route 3
Reactant of Route 3
4-Phenoxy-benzenepropanamine
Reactant of Route 4
Reactant of Route 4
4-Phenoxy-benzenepropanamine
Reactant of Route 5
Reactant of Route 5
4-Phenoxy-benzenepropanamine
Reactant of Route 6
Reactant of Route 6
4-Phenoxy-benzenepropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.